REACTION_CXSMILES
|
[CH2:1]([O:3][C:4]([CH:6]1[CH2:11][CH2:10][CH2:9][NH:8][CH2:7]1)=[O:5])[CH3:2].[Cl:12][C:13]1[CH:18]=[CH:17][C:16]([C:19]2([C:22](O)=[O:23])[CH2:21][CH2:20]2)=[CH:15][CH:14]=1.C(N(C(C)C)CC)(C)C.C1CN([P+](Br)(N2CCCC2)N2CCCC2)CC1.F[P-](F)(F)(F)(F)F>ClCCl>[CH2:1]([O:3][C:4]([CH:6]1[CH2:11][CH2:10][CH2:9][N:8]([C:22]([C:19]2([C:16]3[CH:15]=[CH:14][C:13]([Cl:12])=[CH:18][CH:17]=3)[CH2:21][CH2:20]2)=[O:23])[CH2:7]1)=[O:5])[CH3:2] |f:3.4|
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Name
|
|
Quantity
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10 g
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Type
|
reactant
|
Smiles
|
C(C)OC(=O)C1CNCCC1
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Name
|
|
Quantity
|
9.57 g
|
Type
|
reactant
|
Smiles
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ClC1=CC=C(C=C1)C1(CC1)C(=O)O
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Name
|
|
Quantity
|
21 g
|
Type
|
reactant
|
Smiles
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C(C)(C)N(CC)C(C)C
|
Name
|
|
Quantity
|
160 mL
|
Type
|
solvent
|
Smiles
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ClCCl
|
Name
|
|
Quantity
|
22.6 g
|
Type
|
reactant
|
Smiles
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C1CCN(C1)[P+](N2CCCC2)(N3CCCC3)Br.F[P-](F)(F)(F)(F)F
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Control Type
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AMBIENT
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Type
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CUSTOM
|
Details
|
the reaction mixture continued stirring at room temperature
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
After 12 h the reaction mixture was quenched with 10% KOH
|
Duration
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12 h
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Type
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EXTRACTION
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Details
|
The aqueous layer was extracted with ethyl acetate
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Type
|
DRY_WITH_MATERIAL
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Details
|
The combined organic layers were dried over sodium sulfate
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Type
|
CONCENTRATION
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Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
to yield a crude oil
|
Type
|
CUSTOM
|
Details
|
The crude material was purified
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC(=O)C1CN(CCC1)C(=O)C1(CC1)C1=CC=C(C=C1)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 18 g | |
YIELD: CALCULATEDPERCENTYIELD | 167.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |